CB-Cyclam
Description
Properties
IUPAC Name |
1,4,8,11-tetrazabicyclo[6.6.2]hexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4/c1-3-13-5-10-16-8-2-4-14-6-9-15(7-1)11-12-16/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBKVQRWBGOVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN2CCCNCCN(C1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327978 | |
| Record name | 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130701-19-8 | |
| Record name | 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
General Overview of Cross Bridged Tetraazamacrocyclic Ligands
Cross-bridged tetraazamacrocyclic ligands are a class of chelators that build upon the foundational structure of tetraazamacrocycles like cyclam and cyclen by incorporating an additional bridge between non-adjacent nitrogen atoms. nih.gov This cross-bridge, typically a two-carbon ethylene (B1197577) chain, introduces significant conformational rigidity, forcing the macrocycle into a folded, or cis, conformation. psu.eduresearchgate.net This pre-organized structure is ideal for encapsulating metal ions within a well-defined molecular cleft. researchgate.net
The enhanced rigidity of these ligands leads to the formation of metal complexes with remarkable kinetic stability, even under harsh acidic conditions. psu.eduacademie-sciences.frresearchgate.net This stability is a direct consequence of the ligand's resistance to unfolding, which is a necessary step in the dissociation of the metal ion. The "proton-sponge" nature of some cross-bridged tetraazamacrocycles can present a challenge for metal ion binding in aqueous solutions, as the ligands can be difficult to fully deprotonate. nih.govrsc.org However, methods have been developed to overcome this obstacle, allowing for the synthesis of a wide range of transition metal complexes. rsc.org
The unique properties of cross-bridged tetraazamacrocyclic ligands have made them valuable in various applications, including the development of radiopharmaceuticals for medical imaging and therapy. academie-sciences.frcd-bioparticles.net For instance, derivatives of these ligands are used as bifunctional chelators to attach radioactive metal ions to targeting biomolecules. academie-sciences.fr
Structural Characteristics and Topological Features of 1,4,8,11 Tetraazabicyclo 6.6.2 Hexadecane
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane (CB-Cyclam) is a bicyclic organic compound with a cage-like structure containing four nitrogen atoms. cymitquimica.com Its chemical formula is C₁₂H₂₆N₄ and it has a molecular weight of 226.36 g/mol . cymitquimica.comcymitquimica.com The defining feature of this compound is the ethylene (B1197577) bridge that connects the 1 and 8 nitrogen atoms of the cyclam ring, creating a bicyclo[6.6.2] system.
This cross-bridge forces the four nitrogen atoms to adopt a cis-folded conformation, creating a pre-organized cavity for metal ion coordination. researchgate.netacs.org X-ray diffraction studies of its metal complexes have confirmed this folded structure, showing that the ligand coordinates to the metal cation using all four nitrogen lone pairs. researchgate.net The resulting coordination geometry around the metal center is typically a distorted octahedron, with the four nitrogen atoms of the ligand occupying two axial and two cis equatorial positions. psu.edumcpherson.edu The remaining two cis equatorial sites are then available for coordination by other ligands, such as halides or solvent molecules. mcpherson.edu
The rigid topology of this compound significantly influences the properties of its metal complexes. The size of the metal ion affects the N(axial)-M-N(axial) bond angle, which increases as smaller metal ions are more easily engulfed by the macrobicycle. psu.edu This structural constraint contributes to the exceptional kinetic stability of the complexes. For example, the copper(II) complex of a cross-bridged cyclam is orders of magnitude more stable in acidic solution than its non-bridged counterpart. psu.edu
Historical Development and Emerging Research Areas Concerning the Bicyclic Tetraamine Ligand
Foundational Synthetic Routes to the Parent 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane Scaffold
The synthesis of the core structure of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, a cross-bridged cyclam, has evolved from lengthy and often low-yielding processes to more streamlined and efficient methodologies.
Development of Short, Efficient, and Conceptually Novel Synthetic Approaches
A significant advancement in the synthesis of the 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane framework and its derivatives has been the development of a short, efficient, and conceptually novel approach. researchgate.netsci-hub.ru This method represents a departure from more traditional, multi-step syntheses. The syntheses of several of these "cross-bridged" tetraamine ligands, which feature an ethylene (B1197577) bridge connecting non-adjacent nitrogen atoms, have been reported. nih.gov This structural design creates a three-dimensional cleft with converging nitrogen lone pairs, making these molecules adept at complexing with small metal ions. nih.gov
Comparative Analysis of Synthesis Time and Efficiency with Conventional Methods
| Methodology | Typical Synthesis Time | Key Characteristics |
|---|---|---|
| Conventional Methods | 14 to 30 days | Multi-step, often lower overall yields, and may require challenging purifications. |
| Novel, Efficient Routes | As short as 24 hours | Fewer steps, conceptually novel, and significantly more time-efficient. academie-sciences.fr |
Functionalization Strategies of the 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane Ligand
The versatility of the 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane scaffold is further demonstrated by the various strategies developed for its functionalization, particularly at the secondary amine positions. These modifications are crucial for tailoring the ligand's properties for specific applications.
N-Alkylation and N-Derivatization at Secondary Amine Positions
The secondary amine groups on the macrocyclic backbone are prime sites for chemical modification through N-alkylation and N-derivatization, allowing for the introduction of a wide range of functional groups.
The synthesis of N,N'-dialkyl variants of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane is a common functionalization strategy. For example, the 4,11-dimethyl derivative has been synthesized and used in the preparation of chromium(III) complexes. mcpherson.edu Similarly, 4,11-dibenzyl derivatives have also been prepared. academie-sciences.fr These alkyl groups can influence the steric and electronic properties of the ligand, thereby affecting its coordination chemistry.
| Derivative Name | Alkyl Group | CAS Number | Molecular Formula |
|---|---|---|---|
| 4,11-dimethyl-1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane | Methyl | 186683-11-2 | C14H30N4 |
| 4,11-dibenzyl-1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane | Benzyl (B1604629) | 186683-13-4 | C26H38N4 |
A key area of functionalization involves the introduction of one (monopendant) or two (dipendant) arms onto the macrocyclic framework. These pendant arms often contain coordinating groups that can enhance the ligand's ability to chelate metal ions. For instance, derivatives with carboxymethyl arms have been synthesized to create chelators that can fully envelop a six-coordinate cation. nih.gov The introduction of these arms is a critical step in the development of bifunctional chelators for applications in radiopharmaceuticals. acs.org For example, 4,11-bis-(carbo-tert-butoxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane has been established as a kinetically stable complexing agent for Cu(II). nih.govacs.org Another example is the synthesis of a hybrid monoamide analog, 4-acetamido-11-carboxymethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane, which serves as a model for peptide-conjugated systems. nih.govacs.org
Introduction of Monopendant and Dipendant Arms
C-Functionalization of the Bicyclic Framework
While N-functionalization is more common, methods for the C-functionalization of the bicyclic framework of cross-bridged cyclams have also been developed. This approach allows for the introduction of functional groups without altering the coordination environment provided by the nitrogen donors.
One strategy for C-functionalization involves a "one-pot" reaction starting from a bis-aminal cyclam intermediate. nih.gov The high reactivity of the quaternized aminal moiety towards nucleophilic agents can be exploited to introduce groups like cyanide onto the ethylene bridge of the macrocycle. nih.gov These C-functionalized derivatives can serve as valuable precursors for bifunctional chelating agents. nih.gov
Stereochemical Aspects in the Synthesis of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane Derivatives
The synthesis of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane and its derivatives often results in racemic mixtures due to the presence of chiral carbon and nitrogen centers. The resolution of these enantiomers is crucial for applications where stereochemistry plays a significant role.
Resolution of Racemic Cross-Bridged Cyclams via Diastereomeric Salt Formation
A common method for resolving racemic mixtures is through the formation of diastereomeric salts with a chiral resolving agent. nih.govnih.gov This technique has been applied to separate the enantiomers of racemic carboxylic acids by reacting them with an enantiomerically pure base. nih.govnih.gov The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. nih.gov
In the context of cross-bridged cyclams, if the synthesized derivative contains acidic functional groups, such as the carboxymethyl pendant arms in CB-TE2A, it can be resolved by forming diastereomeric salts with a chiral amine. The separation of these salts, followed by the removal of the resolving agent, yields the individual enantiomers of the functionalized cross-bridged cyclam. The efficiency of the resolution can be influenced by factors such as the choice of solvent and the stoichiometry of the resolving agent. nih.gov
Investigation of Racemization Kinetics for Enantiopure Bicyclic Tetraamines
The stereochemical stability of enantiopure bicyclic tetraamines, specifically derivatives of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane, is a critical factor for their application in areas requiring specific chiral recognition. The process of racemization, or the conversion of an enantiomerically pure substance into a racemic mixture, has been a subject of detailed investigation. This section explores the kinetics of this process for such compounds.
The racemization of chiral cross-bridged cyclams, such as 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane, is understood to proceed through a mechanism involving the inversion of the nitrogen centers. For the parent "cross-bridged cyclam," this inversion is proposed to occur in a stepwise manner. The process is initiated by the inversion of one of the two non-bridgehead nitrogen atoms, leading to a strained cis-fused intermediate. This is followed by the inversion of the second non-bridgehead nitrogen to yield the enantiomer.
The energy barrier for this conformational change is significant, which accounts for the relative stability of the enantiomers at ambient temperatures. However, at elevated temperatures, the rate of racemization becomes appreciable, allowing for the systematic study of its kinetics.
Detailed research findings on the racemization kinetics have been reported for the enantiopure form of 4,11-bis(phenylmethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane. The study involved monitoring the change in optical rotation of a solution of the enantiopure compound over time at a specific temperature. The rate of racemization was determined by plotting the natural logarithm of the optical rotation (ln α) against time.
The racemization process was found to follow first-order kinetics. The rate constant (k) for the racemization of (+)-4,11-bis(phenylmethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane in ethylene glycol at 130 °C was determined to be 1.1 x 10⁻⁵ s⁻¹. The half-life (t₁/₂) of this process, which is the time required for the optical rotation to decrease to half of its initial value, was calculated to be 17.5 hours under these conditions.
The following table summarizes the experimental data obtained during the investigation of the racemization kinetics of this specific bicyclic tetraamine derivative.
| Time (hours) | Optical Rotation (α) | ln(α) |
| 0 | +0.220 | -1.51 |
| 2 | +0.198 | -1.62 |
| 4 | +0.182 | -1.70 |
| 6 | +0.165 | -1.80 |
| 8 | +0.151 | -1.89 |
| 10 | +0.137 | -1.99 |
| 12 | +0.125 | -2.08 |
| 14 | +0.113 | -2.18 |
| 16 | +0.103 | -2.27 |
| 18 | +0.094 | -2.36 |
| 20 | +0.085 | -2.47 |
| 22 | +0.077 | -2.56 |
| 24 | +0.070 | -2.66 |
These findings provide quantitative insight into the stereochemical stability of enantiopure cross-bridged tetraazamacrocycles. The relatively slow rate of racemization at elevated temperatures underscores their potential for applications where chiral integrity is paramount.
General Principles of Metal Ion Complexation within the Bicyclic Cleft
The defining feature of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane is its pre-organized molecular cleft, which is adept at encapsulating metal cations. The ethylene bridge between non-adjacent nitrogen atoms constrains the macrocycle, forcing it into a folded conformation where all four nitrogen lone pairs are directed inwards. acs.orgsci-hub.ru This arrangement creates a topologically complex and rigid binding pocket, ideal for secure metal ion coordination. researchgate.netnih.gov
The high stability of metal complexes with 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane is a direct consequence of fundamental principles in coordination chemistry, namely the chelate and macrocyclic effects. The chelate effect describes the enhanced stability of a complex containing a multidentate ligand (a chelator) compared to a complex with analogous monodentate ligands. This is because the binding of a single chelator molecule results in a greater increase in entropy than the binding of multiple individual ligands.
Building upon the chelate effect, the macrocyclic effect imparts even greater stability. Macrocyclic ligands, such as the parent cyclam ring of this bicyclic compound, provide a higher degree of pre-organization for metal binding. This pre-organization minimizes the entropic penalty associated with ligand conformation changes upon complexation, leading to a more favorable free energy of formation. The cross-bridged structure of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane further amplifies this effect, resulting in complexes with superior thermodynamic and kinetic stability compared to their monocyclic counterparts like TETA or DOTA. nih.govresearchgate.net
The ethylene cross-bridge in 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane imparts significant structural rigidity. psu.edu This rigidity is a key factor contributing to the exceptional kinetic inertness of its metal complexes. mcpherson.edupsu.edu Kinetic inertness refers to the resistance of a complex to ligand substitution or dissociation. d-nb.info The ligand's rigid framework effectively "locks" the metal ion within its cleft, making decomplexation a slow process, even under harsh conditions such as strong acid. researchgate.netpsu.eduresearchgate.net This property is particularly advantageous in applications where complex stability is paramount. researchgate.net For instance, the kinetic stability of copper(II) complexes with derivatives of this ligand has been shown to be more predictive of their stability in vivo than their thermodynamic stability. rsc.orgnih.gov Studies comparing cross-bridged systems to non-bridged analogues, like TETA, have demonstrated the superior kinetic stability conferred by the rigid bicyclic structure. nih.govnih.gov
Complexation with First-Row Transition Metals
The unique structural features of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane and its derivatives make them excellent chelators for first-row transition metals. The size of the ligand's cavity and the nature of the nitrogen donor atoms are particularly well-suited for ions like copper(II).
Copper(II), a d⁹ metal ion, readily forms highly stable complexes with 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane and its functionalized derivatives. researchgate.netchemrxiv.org These complexes have been extensively studied due to their potential applications and remarkable stability. researchgate.netnih.gov The formation of the copper(II) complex is often straightforward, though the rigidity of the ligand can sometimes necessitate specific reaction conditions. psu.educhemrxiv.org
Structural characterization, primarily through X-ray crystallography, has been crucial in understanding the coordination environment of these complexes. acs.orgresearchgate.nethud.ac.uk These studies consistently show the copper(II) ion encapsulated within the ligand's cleft. rsc.orgresearchgate.net The kinetic stability of these copper complexes is exceptionally high. The cross-bridge significantly slows down the rate of decomplexation, a property that has been quantified in acid dissociation studies. researchgate.netresearchgate.net For example, the copper(II) complex of 4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (CB-TE2A) is remarkably stable in 5 M HCl, requiring elevated temperatures to initiate decomplexation. nih.gov
A consistent and defining structural feature of copper(II) complexes with 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane is the cis-folded coordination geometry. acs.orgresearchgate.nethud.ac.uk The ethylene bridge forces the parent macrocycle to fold, creating a clamshell-like structure. nih.gov X-ray diffraction studies of numerous derivatives have confirmed that the copper(II) ion sits within this molecular cleft, coordinated by all four nitrogen atoms of the tetraamine. sci-hub.ruresearchgate.netresearchgate.nethud.ac.uk This complete encapsulation of the metal ion is a primary reason for the complex's high stability. The coordination geometry around the copper(II) center is typically distorted, often described as intermediate between square pyramidal and trigonal bipyramidal. acs.orgsci-hub.ruhud.ac.uk In cases where pendant arms are present and coordinate to the metal, a distorted octahedral geometry can be observed. hud.ac.uk
Table 1: Selected Copper(II) Complex Structural Data
| Compound | Coordination Geometry | Cu-N Axial Avg. (Å) | Cu-N Equatorial Avg. (Å) | Reference |
|---|---|---|---|---|
| Cu(II)-[1,4,8,11-tetraazabicyclo[6.6.2]hexadecane] derivative 1 | Intermediate (Square Pyramidal/Trigonal Bipyramidal) | 2.48(8) | 2.081(7) | researchgate.net |
| Cu(II)-CB-TE2P | Distorted Octahedral | - | - | rsc.orgresearchgate.net |
| Cu(II)-CB-TE1A1P | Distorted Octahedral | - | - | rsc.orgresearchgate.net |
Note: Data is compiled from crystallographic studies. Direct comparison of bond lengths requires consideration of the specific derivatives and coordination environment.
Derivatives of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane have been synthesized with pendant arms containing acidic groups, such as carboxylic or phosphonic acids. rsc.orgnih.gov When these pendant arms are deprotonated, they form dianionic ligands that can coordinate to the copper(II) ion, resulting in the formation of neutral complexes. A notable example involves derivatives with two methanephosphonic acid pendant arms (e.g., CB-TE2P) or one methanephosphonic acid and one methanecarboxylic acid arm (CB-TE1A1P). rsc.orgnih.govresearchgate.net These ligands readily form neutral copper(II) complexes at room temperature with their corresponding dianions. rsc.orgresearchgate.netacs.org Crystal structures of these complexes confirm that the pendant arms coordinate to the copper(II) ion, completing the coordination sphere and leading to full encapsulation of the metal in a six-coordinate environment. rsc.orgresearchgate.net These neutral complexes also exhibit the characteristic high kinetic inertness to demetallation. rsc.orgacs.org
Iron(II/III) Complexes: Structural Elucidation, Redox Behavior, and Mononuclear Stability
Complexes of iron with 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane and its derivatives exhibit notable stability and interesting electrochemical properties. The ligand enforces a specific geometry upon the metal center, influencing its reactivity.
Structural Elucidation: X-ray crystallography studies of iron(II) complexes with derivatives like 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane reveal a distorted octahedral geometry. acs.org The macrobicyclic ligand coordinates to the iron center in a cis-folded manner, leaving two cis positions available for coordination by other ligands, such as chlorides. acs.org Magnetic measurements confirm that these Fe(II) complexes are high spin. acs.org This structural arrangement is crucial as the labile ligands in the cis positions can be replaced, opening avenues for catalytic applications.
Redox Behavior: Cyclic voltammetry is a key technique for probing the redox behavior of these iron complexes. The Fe(II) complex of 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane displays a reversible redox process corresponding to the Fe(III)/Fe(II) couple. acs.org This reversibility indicates that the complex can readily shuttle between the +2 and +3 oxidation states without significant structural decomposition, a hallmark of their exceptional kinetic stability. acs.org
| Complex | Redox Couple | Potential (V vs. SHE) |
| Fe(4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane)Cl₂ | Fe(III)/Fe(II) | +0.110 |
Mononuclear Stability: The cross-bridged structure of the ligand imparts exceptional kinetic stability to the iron complexes. acs.org This high stability prevents the dissociation of the metal ion from the ligand, even under challenging conditions, making these complexes robust candidates for various applications.
Manganese(II/III/IV) Complexes: Oxidation States, Terminal Ligand Coordination, and Reactivity
The manganese complexes of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane and its derivatives are particularly noteworthy for their ability to access multiple stable oxidation states (II, III, and IV), a feature central to their catalytic and biomimetic relevance. acs.orgtandfonline.com
Oxidation States: The ligand framework can stabilize manganese in +2, +3, and +4 oxidation states. The Mn(II) dichloro complex of 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane is a high-spin complex with a distorted octahedral geometry. acs.org Electrochemical studies show accessible Mn(III)/Mn(II) and Mn(IV)/Mn(III) redox couples. acs.orgnih.gov For the diethyl-substituted analogue, even a Mn(V)/Mn(IV) couple is indicated. tandfonline.com The stability of the high-valent Mn(IV) state is a key feature of these systems. tandfonline.com
Terminal Ligand Coordination: In higher oxidation states, terminal ligands play a crucial role in the coordination sphere. For instance, a Mn(III) complex with a pentadentate acetamide-pendant derivative of the ligand coordinates a terminal hydroxide (B78521) (OH⁻) ligand. nih.govacs.org The structure of this Mn(III) complex shows a distorted octahedral coordination, characteristic of a high-spin d⁴ configuration subject to Jahn-Teller distortion. nih.govacs.org The Mn–O bond distance to the hydroxide is notably short. nih.govacs.org Similarly, stable Mn(IV) complexes featuring two terminal hydroxo ligands, [Mn(IV)(Me₂EBC)(OH)₂]²⁺, have been synthesized and fully characterized. tandfonline.comacs.org
Reactivity: The manganese complexes exhibit significant reactivity, particularly in oxidation reactions. The Mn(II) complex of 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane reacts with hydrogen peroxide (H₂O₂) and other oxidizing agents to generate the corresponding Mn(IV) complex. acs.org The resulting Mn(IV) species are competent oxidants. acs.orgacs.org For example, the dihydroxo Mn(IV) complex is a selective catalyst for hydrogen abstraction reactions. acs.orgacs.org The reactivity of these complexes is central to their use as catalysts for bleaching and other oxidative transformations. tandfonline.com
| Complex | Redox Couple | Potential (V vs. SHE) |
| Mn(4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane)Cl₂ | Mn(III)/Mn(II) | +0.585 |
| Mn(IV)/Mn(III) | +1.343 | |
| [Mn(Et₂EBC)(OH)₂]²⁺ | Mn(IV)/Mn(III) | +0.556 |
Cobalt(II/III) Complexes: Coordination Geometry, Oxidation Potentials, and Electronic Spectra
Cobalt complexes with these constrained tetraazamacrocycles have been synthesized in both the +2 and +3 oxidation states, providing insights into how the ligand topology influences their geometric and electronic properties. psu.eduresearchgate.net
Coordination Geometry: X-ray crystal structures of Co(II) complexes, such as with 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane, show that the ligand imposes a distorted octahedral geometry on the metal ion. psu.eduresearchgate.net Similar to the iron and manganese analogues, two cis sites are occupied by chloride ligands. psu.eduresearchgate.net Upon oxidation to Co(III), this distorted octahedral geometry is maintained. psu.eduresearchgate.net
Oxidation Potentials: The Co(III)/Co(II) redox couple for these complexes is readily accessible. Cyclic voltammetry reveals oxidation potentials (E₁/₂) in the range of -0.157 to +0.173 V vs. SHE for various derivatives, indicating that the Co(II) complexes are relatively easy to oxidize. psu.eduresearchgate.net A Co(III) complex with a diacetamide pendant arm derivative shows a quasi-reversible Co(III)/Co(II) process with an E₁/₂ of -195 mV vs Ag/AgCl. nih.gov
Electronic Spectra: The electronic spectra of the Co(III) complexes are distinct from typical cis-Co(III)N₄X₂ complexes. psu.eduresearchgate.net While the latter usually display two absorbance bands, the complexes of the cross-bridged ligands exhibit three. psu.eduresearchgate.net This additional splitting of the electronic energy states is attributed to the increased distortion from ideal octahedral geometry caused by the rigid ethylene cross-bridge of the macrobicyclic ligand. psu.eduresearchgate.net For a Co(III) complex with a diacetate pendant arm, strong d-d transition bands are observed around 495 nm. acs.org
Nickel(II) Complexes: Spin States, Coordination Environment, and Structural Analysis
Nickel(II) complexes of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane and its derivatives are typically high-spin and feature six-coordinate geometries. acs.org
Spin States: Magnetic susceptibility measurements and spectroscopic data indicate that Ni(II) complexes with this ligand framework are high-spin. researchgate.net The rigid ligand field is not strong enough to induce a spin-paired, square-planar configuration, which is common for other Ni(II) tetraaza macrocycles.
Coordination Environment: The coordination environment around the Ni(II) ion is generally distorted octahedral. acs.org In complexes with pendant arms, such as 4,11-bis(acetamido)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane, the Ni(II) ion is coordinated to the four nitrogen atoms of the macrocycle and the two oxygen atoms from the amide groups. acs.org The presence of two coordinating pendant arms appears to pull the metal ion deeper into the macrobicyclic cleft. acs.org
Structural Analysis: X-ray diffraction studies provide precise details on the coordination sphere. For [Ni(CB-TE2AM)]²⁺, the Ni–N bond distances are in the 2.06–2.08 Å range, while Ni–O bonds are typical for six-coordinate Ni(II) complexes with amide groups. acs.org The electronic absorption spectra for these octahedral complexes display three weak d-d transition bands. acs.org The lowest energy band provides an estimate for the crystal field splitting energy (Δo), which is around 12,400 cm⁻¹ for derivatives with acetate (B1210297) or acetamide (B32628) pendant arms. acs.org
| Complex Parameter | [Ni(CB-TE2A)] | [Ni(CB-TE2AM)]²⁺ |
| Δo (cm⁻¹) | 12,470 | 12,390 |
Zinc(II) Complexes: Comparative Coordination Properties with Copper(II)
While both Zn(II) and Cu(II) form stable complexes with cross-bridged tetraazamacrocycles, their coordination geometries can differ, reflecting the d¹⁰ electronic configuration of Zn(II) which has no crystal-field stabilization energy, versus the d⁹ configuration of Cu(II) which is subject to Jahn-Teller distortions. chemrxiv.orgnih.gov
In complexes with the parent cross-bridged ligand, both metals are coordinated within the ligand's cleft by all four nitrogen donors. researchgate.net For Cu(II) complexes, the geometry is often described as intermediate between square pyramidal and trigonal bipyramidal. researchgate.net With the addition of coordinating pendant arms, such as in 4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (CB-TE2A), a distorted octahedral geometry is found for the Cu(II) complex, which completely envelops the metal ion. nih.gov This encapsulation leads to exceptional kinetic inertness. nih.gov
Complexation with Other Metal Ions
Challenges and Successes in Complexation with Second and Third Row Transition Metals
Extending the coordination chemistry of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane to heavier transition metals has met with mixed results, highlighting the challenges posed by the ligand's steric constraints and the differing coordination preferences of these larger ions.
Attempts to synthesize complexes of the 4,11-dimethyl derivative with second and third-row transition metals such as Tungsten (W⁴⁺), Molybdenum (Mo³⁺), and Vanadium (V³⁺) have been reported as unsuccessful. mcpherson.edu The rigidity and relatively small cavity size of the cross-bridged ligand likely present a significant kinetic and thermodynamic barrier to the insertion of these larger metal ions.
However, there has been success with other metals. A complex with Chromium(III) was successfully synthesized and characterized by X-ray crystallography, UV-Visible spectroscopy, and magnetic susceptibility. mcpherson.edu The resulting complex was found to be [Cr(III)(L)ClOH]⁺, indicating that the metal was oxidized from the Cr(II) precursor used in the synthesis. mcpherson.edu This successful complexation demonstrates that despite the challenges, the ligand can accommodate some transition metals beyond the first row, yielding stable complexes with the characteristic distorted octahedral geometry. mcpherson.edu
Unsuccessful Complexation Attempts with Specific Metal Ions (e.g., Tungsten, Vanadium, Molybdenum)
Research into expanding the coordination chemistry of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane and its derivatives to include second and third-row transition metals has encountered significant challenges. mcpherson.edu Specifically, documented attempts to synthesize complexes with tungsten, vanadium, and molybdenum have been unsuccessful. mcpherson.edu In a study utilizing the derivative 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane, synthetic attempts with Tungsten (W⁴⁺), Molybdenum (Mo³⁺), and Vanadium (V³⁺) failed to yield the desired metal complexes. mcpherson.edu The inherent rigidity and strongly basic nature of the cross-bridged ligand can make coordination with certain transition metal ions difficult. psu.edu While the precise reasons for these specific failures were not detailed, the difficulties highlight the unique requirements for inserting metal ions into the sterically demanding cavity of this macrobicycle. mcpherson.edupsu.edu
Ligand Architecture and Resultant Coordination Geometry
Influence of the Cross-Bridge on Macrocyclic Backbone Configuration and Overall Conformation
The defining structural feature of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane is the ethylene bridge connecting the non-adjacent nitrogen atoms (N1 and N8, N4 and N11). This "cross-bridge" imparts exceptional rigidity to the macrocyclic framework and severely restricts its conformational flexibility. psu.edunih.gov As a result, the ligand is pre-organized for metal ion binding, forcing the four nitrogen donor atoms to be convergent upon a three-dimensional cleft. sci-hub.ruresearchgate.netnih.gov
This enforced topology mandates a cis-folded geometry upon complexation, where the metal ion is coordinated within the molecular cleft by all four nitrogen atoms. sci-hub.ruresearchgate.net This arrangement is consistently observed across numerous metal complexes and is referred to as the cis-V configuration. nih.govnih.goviucr.org The bicyclo[6.6.2] fragment typically adopts a acs.org conformation, with the two six-membered chelate rings assuming stable chair conformations. nih.gov This rigid, folded structure is a direct consequence of the ethylene cross-bridge and dictates that any additional ligands must bind in a cis orientation, profoundly influencing the resulting coordination geometry of the metal center. missouristate.edunih.govnih.gov
Analysis of Distorted Octahedral and Square Pyramidal Geometries in Metal Complexes
The rigid cis-V conformation imposed by the 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane ligand framework is the primary determinant of the coordination geometry in its metal complexes, which commonly manifest as distorted octahedral or square pyramidal.
Distorted Octahedral Geometry: This is the most prevalent coordination geometry for metal ions complexed with this ligand, particularly for ions like Cr(III), Mn(II)/Mn(III), Fe(II)/Fe(III), Co(II)/Co(III), and Ni(II). nih.govnih.govmissouristate.edufigshare.comiucr.org The ligand's four nitrogen atoms occupy four coordination sites, and the geometry is completed by two additional cis-coordinating ligands, such as halides or solvent molecules. iucr.orgnih.govpsu.edu The distortion from a perfect octahedron is a direct result of the ligand's structural constraints. nih.gov A key indicator of this distortion is the Naxial-M-Naxial bond angle, which deviates significantly from the ideal 180°. For instance, in the [CrCl₂(C₁₄H₃₀N₄)]⁺ complex, this angle is 171.44(14)°, indicating a much better fit to the octahedral preference of Cr(III) compared to a smaller cross-bridged cyclen ligand. iucr.org Similarly, in an Fe(III) complex, the N-Fe-N bond angle is 166.8(3)°, whereas in the analogous Fe(II) complex, the angle is smaller at 161.88(5)°, showing that the smaller Fe(III) ion is pulled further into the ligand cavity, approaching a more ideal octahedral geometry. researchgate.net In a Mn(III) complex, an axially elongated octahedral coordination is observed due to the Jahn-Teller effect. nih.gov
Square Pyramidal and Intermediate Geometries: For some metal ions, particularly Cu(II) and Pd(II), a five-coordinate square pyramidal geometry is favored. psu.edunih.govacs.org In the complex [PdCl(C₁₄H₃₀N₄)]⁺, the Pd(II) ion is coordinated to the four nitrogen atoms of the macrocycle and a single chloride ligand. acs.org The geometry is distinctly square pyramidal, with the bond to the axial nitrogen atom being considerably longer [2.461(3) Å] than the equatorial N-Pd bonds [avg. 2.097(10) Å]. acs.org Copper(II) complexes also frequently exhibit geometries that are intermediate between idealized square pyramidal and trigonal bipyramidal. sci-hub.ruresearchgate.net For example, the Cu(II) complex with 4,11-dibenzyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane adopts a square pyramidal geometry with an acetonitrile molecule occupying the fifth coordination site. psu.edu However, the introduction of coordinating pendant arms on the ligand can enforce a distorted octahedral geometry even for Cu(II). sci-hub.ruresearchgate.netnih.gov
Table 1: Selected Structural Parameters for Metal Complexes
| Complex | Metal Ion | Geometry | Nax-M-Nax Angle (°) | Key Bond Lengths (Å) | Reference |
|---|---|---|---|---|---|
| [FeCl₂(C₁₄H₃₀N₄)]⁺ | Fe(III) | Distorted Octahedral | 166.8(3) | Fe-N: ~2.2 | researchgate.net |
| [FeCl₂(C₁₄H₃₀N₄)] | Fe(II) | Distorted Octahedral | 161.88(5) | - | researchgate.net |
| [CrCl₂(C₁₄H₃₀N₄)]⁺ | Cr(III) | Distorted Octahedral | 171.44(14) | Cr-Nax: 2.08, Cr-Neq: 2.10 | iucr.org |
| [Mn(CB-TE1AM)(OH)]²⁺ | Mn(III) | Distorted Octahedral | - | Mn-N: 2.08–2.22, Mn-O: 1.86 | nih.gov |
Steric and Electronic Effects of N- and C-Substituents on Metal Coordination
Substituents on the nitrogen and carbon atoms of the 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane framework exert significant steric and electronic influences on the coordination properties of the ligand.
N-Substituents: Alkylation or arylation of the non-bridgehead nitrogen atoms (at positions 4 and 11) introduces steric bulk that can modify the accessibility of the metal center. A critical effect of N-methylation is the prevention of dimerization. psu.eduresearchgate.net While the unsubstituted iron complex readily forms μ-oxido bridged dimers upon oxidation to Fe(III), the presence of methyl or benzyl groups on the nitrogen atoms sterically hinders this process, ensuring the complex remains mononuclear and catalytically useful. psu.eduresearchgate.net Bulky N-benzyl groups can also block the approach of other ligands to the metal's open coordination sites. psu.edu
The introduction of N-substituents with coordinating pendant arms, such as acetate or acetamide groups, has a profound electronic and structural effect. These pendant arms can occupy the two remaining cis coordination sites, creating a fully encapsulated, charge-neutral, six-coordinate complex. nih.govresearchgate.net This coordination by the pendant arms appears to pull the metal ion further into the macrobicyclic cleft, resulting in shorter metal-nitrogen bond distances compared to complexes lacking such coordinating arms. nih.gov
C-Substituents: Substitution on the carbon backbone of the macrocycle also introduces significant steric constraints. In a notable example, the ligand racemic-4,5,7,7,11,12,14,14-octamethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane features extensive C-methylation. nih.govacs.org The steric hindrance created by these extra methyl groups defines a shallow cavity that allows only one chloride ligand to bind to a chelated Co(II) ion. nih.govacs.org This results in a five-coordinate trigonal bipyramidal complex, in stark contrast to the six-coordinate distorted octahedral geometry observed for the analogous cobalt complexes with less sterically hindered C-unsubstituted ligands. nih.gov This change in coordination number and geometry directly impacts the complex's redox properties. nih.gov
Redox Properties of Metal Complexes
Reversible Redox Processes and Oxidation State Modulation
Complexes of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane and its derivatives are notable for their ability to support stable and often reversible redox processes, allowing for the modulation of the metal ion's oxidation state. missouristate.edunih.gov The rigid, encapsulating nature of the ligand platform stabilizes the metal center, facilitating electron transfer events. nih.gov These properties are typically investigated using cyclic voltammetry.
Studies have demonstrated quasi-reversible or fully reversible redox couples for a variety of first-row transition metals:
Iron: The Fe(III)/Fe(II) couple is reversible for complexes of 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane, with a redox potential of +0.110 V (vs SHE). missouristate.edunih.gov
Cobalt and Nickel: Cobalt(III)/Cobalt(II) and Nickel(III)/Nickel(II) pairs exhibit quasi-reversible features in aqueous solution. nih.govfigshare.comresearchgate.net For example, the [Co(CB-TE2AM)]³⁺ complex shows a quasi-reversible process with an E₁/₂ of -195 mV (vs Ag/AgCl). nih.gov The rigid ligand framework is credited with stabilizing the Co(III) and Ni(III) oxidation states. nih.gov
Manganese: Manganese complexes display a more intricate electrochemical behavior, with accessible Mn(II)/Mn(III) and Mn(III)/Mn(IV) redox couples. nih.govmissouristate.edufigshare.com For the Mn(II) complex of the 4,11-dimethyl derivative, the Mn³⁺/Mn²⁺ and Mn⁴⁺/Mn³⁺ couples were observed at +0.585 V and +1.343 V (vs SHE), respectively. missouristate.edunih.gov The small ligand cleft and rigid structure are particularly effective at stabilizing higher oxidation states like Mn(III) and Mn(IV). nih.gov
The ability to tune these redox potentials through ligand modification (e.g., adding pendant arms) and the inherent stability of the complexes make them an interesting platform for developing redox-responsive agents or new catalysts. nih.govresearchgate.net
Table 2: Redox Potentials of Selected Metal Complexes
| Complex | Redox Couple | E₁/₂ (V) | Reference Electrode | Reference |
|---|---|---|---|---|
| [Fe(1)Cl₂] | Fe(III)/Fe(II) | +0.110 | SHE | missouristate.edu |
| [Mn(1)Cl₂] | Mn(III)/Mn(II) | +0.585 | SHE | missouristate.edu |
| [Mn(1)Cl₂] | Mn(IV)/Mn(III) | +1.343 | SHE | missouristate.edu |
| [Co(CB-TE2AM)]³⁺ | Co(III)/Co(II) | -0.195 | Ag/AgCl | nih.gov |
| [Co(CB-TE2A)]⁺ | Co(III)/Co(II) | -0.322 | Ag/AgCl | nih.gov |
| [Ni(CB-TE2A)] | Ni(III)/Ni(II) | +0.470 | Ag/AgCl | nih.gov |
(1) refers to 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane
Endeavors Toward Redox-Responsive Transition Metal Chelates
The unique structural characteristics of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, often abbreviated as this compound, make it an excellent scaffold for the development of redox-responsive transition metal chelates. Its rigid, cross-bridged framework imparts exceptional kinetic inertness to its metal complexes. nih.gov This stability is crucial for potential applications, such as in medical imaging, where the complex must not release the metal ion in a biological environment. nih.gov Furthermore, the this compound platform has been shown to stabilize unusual oxidation states of coordinated transition metals, a key feature for creating agents that can respond to the redox state of their environment. nih.gov
Research in this area has focused on synthesizing and characterizing a series of transition metal complexes with this compound derivatives, particularly those functionalized with acetamide or acetic acid pendant arms. nih.govacs.org The electrochemical properties of these complexes, involving metals such as manganese, iron, cobalt, and nickel, have been investigated to understand their redox behavior.
Manganese and Iron Complexes
Manganese complexes based on the this compound framework exhibit intricate electrochemical behavior. nih.gov Studies on Mn(III) complexes with derivatives like [Mn(CB-TE1AM)(OH)]²⁺ and [Mn(CB-TE1A)(OH)]⁺ show redox waves corresponding to both the Mn(III)/Mn(IV) and Mn(II)/Mn(III) pairs. nih.govacs.org The Mn(III) oxidation state is notably stabilized by the coordination of a terminal hydroxide ligand. nih.gov The reduction of the Mn(III) complex [Mn(CB-TE1A)(OH)]⁺ to Mn(II) by ascorbate, a biologically relevant reducing agent, occurs rapidly and leads to the dissociation of the complex. acs.org
Similarly, iron and manganese complexes with the 4,11-dimethyl derivative of the parent ligand are noted for their exceptional redox activity and kinetic stability. missouristate.edu Cyclic voltammetry studies reveal reversible redox processes for both iron and manganese. The Mn(II) complex can be oxidized by agents like H₂O₂ to produce a stable Mn(IV) species. missouristate.edu
| Complex | Redox Couple | Potential (V vs. SHE) |
|---|---|---|
| [Fe(4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane)Cl₂] | Fe³⁺/Fe²⁺ | +0.110 |
| [Mn(4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane)Cl₂] | Mn³⁺/Mn²⁺ | +0.585 |
| Mn⁴⁺/Mn³⁺ | +1.343 |
Data sourced from Hubin et al., 2000. missouristate.edu
Cobalt and Nickel Complexes
Cobalt and Nickel complexes of this compound derivatives also demonstrate promising redox-responsive features. acs.org Cyclic voltammetry studies of Co(III) and Ni(II) complexes with ligands such as CB-TE2A and CB-TE2AM show quasi-reversible waves corresponding to the Co(III)/Co(II) or Ni(II)/Ni(III) redox pairs. nih.govacs.org For instance, the [Co(CB-TE2AM)]³⁺ complex can be readily reduced by dithionite. acs.org
Research on cobalt complexes with the 4,11-dimethyl derivative of this compound shows that the ligand enforces a distorted octahedral geometry, which influences the redox potential. psu.edu The Co(II) complexes can be chemically oxidized to their Co(III) counterparts. psu.edu The difference in the ligand's carbon backbone and substitutions can cause significant shifts in the oxidation potential. psu.edu
| Complex | Redox Couple | E₁/₂ (V vs. Ag/AgCl) | E₁/₂ (V vs. SHE) |
|---|---|---|---|
| [Co(CB-TE2AM)]³⁺ | Co³⁺/Co²⁺ | -0.342 | - |
| [Co(CB-TE2A)]⁺ | Co³⁺/Co²⁺ | -0.298 | - |
| [Ni(CB-TE2AM)]²⁺ | Ni³⁺/Ni²⁺ | +0.899 | - |
| [Ni(CB-TE2A)] | Ni³⁺/Ni²⁺ | +0.741 | - |
| [Co(4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane)Cl₂] | Co³⁺/Co²⁺ | - | +0.173 |
Data for CB-TE2AM and CB-TE2A complexes sourced from Regueiro-Figueroa et al., 2024. acs.org Data for dimethyl derivative sourced from Hubin et al., 2002. psu.edu
These studies demonstrate that the 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane platform provides a robust and versatile foundation for creating transition metal chelates with tunable redox properties. The ability to modify the ligand with different pendant arms and substituents allows for the fine-tuning of the electrochemical potentials, making these compounds highly attractive for the development of targeted redox-responsive probes. acs.orgpsu.edu
Spectroscopic and Structural Characterization Methodologies
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane-based ligands and their metal complexes in the solid state.
X-ray crystallography provides precise information on the coordination environment of the metal ion within the macrobicyclic cavity. For metal complexes of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane and its derivatives, this technique reveals that the ligand typically enforces a folded, or cis-V, conformation to accommodate the metal ion. researchgate.netswosu.edunih.gov In this arrangement, all four nitrogen atoms of the macrocycle coordinate to the metal center. researchgate.net
The coordination geometry is often a distorted octahedron, particularly when additional ligands or coordinating pendant arms are present. researchgate.netnih.govacs.org For instance, in complexes with two additional monodentate ligands, such as chlorides, these ligands occupy cis positions, completing the octahedral coordination sphere. researchgate.netswosu.edunih.gov The ethylene (B1197577) cross-bridge dictates this specific conformation. researchgate.netnih.gov
Detailed analysis of bond lengths and angles reveals the nature of the metal-ligand interactions. For example, in the [FeCl₂(C₁₄H₃₀N₄)]PF₆ complex, the relatively long Fe-N bonds are indicative of a high-spin Fe³⁺ configuration. nih.gov A comparison between the Fe²⁺ and Fe³⁺ complexes of 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane shows that the smaller Fe³⁺ ion is pulled further into the ligand cavity, resulting in a less distorted octahedral geometry as evidenced by the Nₐₓ—Fe³⁺—Nₐₓ bond angle of 166.8(3)° compared to 161.88(5)° in the Fe²⁺ analogue. nih.gov Similarly, the size of the macrocyclic ring influences the degree of distortion, with the larger 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (cross-bridged cyclam) better accommodating the preferred octahedral geometry of Cr(III) than smaller cross-bridged cyclen rings. swosu.eduiucr.org This is reflected in the N₂–Cr₁–N₄ bond angle of 171.44(14)° for the cyclam complex, which is closer to the ideal 180°. swosu.eduiucr.org
In complexes with pendant arms, such as the acetamide (B32628) derivative [Ni(CB-TE2AM)]²⁺, the oxygen atoms of the amide groups also coordinate to the metal ion, leading to a hexacoordinate structure. acs.org The presence of these coordinating arms can influence the metal-nitrogen bond lengths, appearing to push the metal ion further into the macrobicyclic cleft. acs.orgnih.gov In some cases, such as with a palladium(II) complex, a square-pyramidal geometry is observed where the metal is coordinated to the four nitrogen atoms and a single chloride ligand. researchgate.net
| Complex | Metal Ion | Coordination Geometry | Key Bond Angles (°) | Key Bond Lengths (Å) | Reference |
|---|---|---|---|---|---|
| [FeCl₂(C₁₄H₃₀N₄)]PF₆ | Fe³⁺ | Distorted Octahedral (cis-V) | N₂–Fe₁–N₄ = 166.8(3) | Fe–N (avg) = 2.209 | nih.gov |
| [CrCl₂(C₁₄H₃₀N₄)]PF₆ | Cr³⁺ | Distorted Octahedral (cis-V) | N₂–Cr₁–N₄ = 171.44(14) | Cr–N (avg) = 2.12 | swosu.eduiucr.org |
| [Ni(CB-TE2AM)]²⁺ | Ni²⁺ | Distorted Octahedral | trans angles >176, cis angles = 83.7–95.2 | Ni–N = 2.06–2.08, Ni–O = similar to other Ni(II) amides | acs.orgnih.gov |
| [Mn(CB-TE1AM)(OH)]²⁺ | Mn³⁺ | Axially Elongated Octahedral | - | Mn–N(eq) = 2.08–2.14, Mn–N(ax) = 2.2262(18), Mn–O(OH) = 1.8397(16) | acs.orgnih.gov |
| [PdCl(C₁₄H₃₀N₄)]Cl·2H₂O | Pd²⁺ | Square-Pyramidal | - | Pd–N(eq, avg) = 2.097(10), Pd–N(ax) = 2.461(3), Pd–Cl = 2.3407(10) | researchgate.net |
Beyond the molecular structure, X-ray crystallography illuminates how molecules pack in the crystal lattice through various intermolecular interactions. In the crystal structure of the hydrochloride salt of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane-4,11-diacetic acid (CB-TE2A), extensive hydrogen bonding is observed. nih.gov This includes intramolecular hydrogen bonds between adjacent nitrogen atoms and between protonated amine groups and the pendant carboxylate groups. nih.gov
Crucially, intermolecular hydrogen bonds dictate the supramolecular assembly. A notable feature is a short intermolecular hydrogen bond between oxygen atoms on adjacent macrocycles, which results in the formation of a one-dimensional polymeric zigzag chain. nih.gov Furthermore, a network of hydrogen bonds involving water molecules of hydration connects the carbonyl groups of different macrocycles, extending the structure in a second dimension. nih.gov In the crystal structure of [FeCl₂(C₁₄H₃₀N₄)]PF₆, intermolecular C—H···Cl interactions are present between the complex ions. nih.gov Similarly, in chromium(III) complexes, nonclassical C—H···F and C—H···Cl interactions assemble the cations and anions into puckered sheets. swosu.edu These non-covalent interactions are fundamental to understanding the solid-state properties of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for characterizing the structure and dynamics of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane and its derivatives in solution.
One-dimensional ¹H and ¹³C NMR spectra are routinely used to confirm the identity and assess the purity of newly synthesized ligands and their diamagnetic complexes. nih.govrsc.orgacademie-sciences.fr The chemical shifts and coupling patterns in the ¹H NMR spectrum provide information about the electronic environment and connectivity of the protons in the molecule. For instance, the ¹H and ¹³C NMR spectra of diamagnetic Co(III) complexes of CB-TE2A and its acetamide analogue (CB-TE2AM) are consistent with an effective C₂ symmetry in solution. acs.org The rigidity of these complexes is indicated by the observation of AB spin systems for the methylenic protons of the pendant arms, with large geminal coupling constants (²J) of approximately 17 Hz. acs.org
For derivatives containing phosphorus, such as those with phosphonate pendant arms, ³¹P NMR spectroscopy is also employed. The ³¹P chemical shifts, reported relative to an external phosphoric acid standard, are characteristic of the phosphonate groups and confirm their successful incorporation into the macrocyclic framework. rsc.org
Due to the complexity of the ¹H and ¹³C NMR spectra, especially for the macrocyclic backbone, two-dimensional (2D) NMR techniques are often necessary for complete and unambiguous signal assignment. acs.org
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons through the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for assigning quaternary carbons and connecting different spin systems within the molecule.
The combined use of these techniques enabled the full assignment of the ¹H and ¹³C NMR spectra for complexes like [Co(CB-TE2AM)]³⁺ and [Co(CB-TE2A)]⁺, confirming their C₂ symmetry in solution. acs.org
NMR spectroscopy can also be applied to paramagnetic complexes of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane, although the presence of an unpaired electron significantly alters the spectra. The interaction between the unpaired electron(s) of the paramagnetic metal center and the nuclear spins of the ligand leads to large shifts in the NMR signals (paramagnetic shifts) and often significant line broadening.
The ¹H NMR spectrum of the paramagnetic [Co(CB-TE2AM)]²⁺ complex, generated by the reduction of the Co(III) analogue, shows signals spread over a wide chemical shift range, which is characteristic of paramagnetic species. acs.org Analysis of these paramagnetically shifted signals can provide valuable information about the structure and electronic properties of the complex in solution. researchgate.net For example, the signals of exchangeable protons, such as those on amide pendants in Ni(II) complexes, can be observed and are often highly shifted from their typical diamagnetic positions. The [Ni(CB-TE2AM)]²⁺ complex exhibits such signals at 71 and 3 ppm, which are utilized in paramagnetic chemical exchange saturation transfer (paraCEST) experiments. nih.gov
| Compound/Complex | Nucleus | Technique | Key Observations | Reference |
|---|---|---|---|---|
| [Co(CB-TE2AM)]³⁺ | ¹H, ¹³C | 1D & 2D (COSY, HSQC, HMBC) | Spectra consistent with C₂ symmetry in solution. Methylenic protons of pendant arms show AB spin systems (²J ≈ 17 Hz). | acs.org |
| 4,11-bis(4-methylbenzyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane | ¹H, ¹³C | 1D | ¹³C signals observed at 137.4, 132.5, 129.7, 129.1 (Aromatic C), 57.7 (CH₂–Ar), 57.5-50.3 (CH₂–N), 24.1 (CH₃), 21.0 (CH₂–β–N). | academie-sciences.fr |
| 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane-4,11-bis(methanephosphonic acid) | ³¹P | 1D | Used to confirm the presence and chemical environment of the phosphonate groups. | rsc.org |
| [Ni(CB-TE2AM)]²⁺ | ¹H | 1D (Paramagnetic) | Highly shifted signals for exchangeable amide protons observed at 71 and 3 ppm. | nih.gov |
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure and d-Electron Configuration
Electronic absorption spectroscopy is a fundamental tool for probing the electronic structure of transition metal complexes of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane and its derivatives. The spectra provide insights into the d-electron configuration and the geometry of the metal coordination sphere.
For instance, Ni(II) complexes with cross-bridge cyclam derivatives display weak absorption bands (ε < ~20 M⁻¹ cm⁻¹) characteristic of d-d transitions in octahedral geometries. nih.govacs.org The absorption spectrum for [Ni(CB-TE2AM)]²⁺ shows three such bands. nih.gov The lowest energy band's maximum can be used to estimate the crystal field splitting energy (Δo), which is approximately 12,390 cm⁻¹ for [Ni(CB-TE2AM)]²⁺, indicating the ligand field strength. nih.govacs.org
Cobalt(III) complexes of these ligands exhibit two distinct d-d transition bands. In aqueous solution, [Co(CB-TE2AM)]³⁺ shows maxima around 495 nm and 355 nm, from which a Δo value of 24,000 cm⁻¹ can be calculated. nih.govacs.org Similarly, the complex (4,11-diacetato-1,4,8,11-tetraazabicyclo-[6.6.2]hexadecane)cobalt(III) displays two cobalt-based absorptions at 355 nm and 494 nm. iucr.org
The UV-Vis spectra of Manganese(III) complexes are also characteristic. The [Mn(CB-TE1A)(OH)]⁺ complex, for example, presents a maximum at 511 nm, consistent with a d-d absorption transition, along with two other maxima at 411 and 377 nm. acs.org
Chromium(III) complexes have been similarly characterized. The hydroxo complex, Chlorohydroxo(4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane)chromium(III) chloride, shows electronic absorptions in acetonitrile at λmax = 583 nm (ε = 65.8 L/cm·mol), 431 nm (ε = 34.8 L/cm·mol), and 369 nm (ε = 17 L/cm·mol). nih.gov
| Complex | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Solvent | Reference |
|---|---|---|---|---|
| [Ni(CB-TE2AM)]2+ | ~807 (Δo = 12,390 cm-1) | < 20 | Water | nih.govacs.org |
| [Co(CB-TE2AM)]3+ | ~495, 355 (Δo = 24,000 cm-1) | - | Water | nih.govacs.org |
| [Mn(CB-TE1A)(OH)]+ | 511, 411, 377 | - | Water (pH 6.0-8.3) | acs.org |
| [Cr(C14H30N4)Cl(OH)]Cl | 583, 431, 369 | 65.8, 34.8, 17 | Acetonitrile | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in the ligand and its metal complexes and to confirm coordination. While detailed spectral data is specific to each unique complex, the technique is consistently applied in the characterization of these compounds. For example, the IR spectrum of a cobalt(III) complex with an in situ synthesized ligand derived from 2-aminopyridine and pyridine-2-carbaldehyde confirmed the presence of a secondary amine N-H group with a sharp absorption at 3356 cm⁻¹. iucr.org Pyridyl ring vibrations were identified in the 1400–1620 cm⁻¹ range. iucr.org For complexes involving counter-ions like perchlorate, characteristic absorptions are also observed, such as a strong, broad band around 1090 cm⁻¹ and a sharp band at 625 cm⁻¹. iucr.org In the characterization of a manganese(IV) oxo complex, Fourier-transform infrared (FTIR) spectroscopy was used to identify the Mn-Ooxo stretching frequency at 845 cm⁻¹. rsc.org The presence of bridging cyano groups in related nickel(II) cyclam complexes has also been confirmed by IR spectroscopy. scispace.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane derivatives and their complexes. Electrospray ionization mass spectrometry (ESI-MS) is commonly employed for this purpose.
For example, ESI-MS was used to determine the molecular weight of a derivative, Me3-Ba3Sar, yielding a value of 759.4 for [M+H]⁺. mdpi.com Similarly, the technique confirmed the calculated mass of CB-TE2A-Y3-TATE, a conjugate of a derivative of the parent ligand, to be 1,373.6 Da. nih.gov High-resolution mass spectrometry is also a standard technique for the characterization of these compounds. rsc.org The fragmentation of metal complexes of related ligands can involve a multi-step decomposition process. researchgate.net While the molecular ion peak confirms the mass of the compound, it can be unstable and decompose before detection. chim.lu Often, a peak at M+1 is observed due to the presence of the ¹³C isotope or protonation. chim.lu
Electrochemical Methods (Cyclic Voltammetry) for Redox Potential Determination
Cyclic voltammetry (CV) is extensively used to investigate the redox properties of metal complexes with 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane and its derivatives. This technique provides information on the stability of different oxidation states of the coordinated metal ion.
Manganese complexes exhibit rich redox behavior. For instance, the Mn complex of 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane, Mn(1)Cl₂, shows reversible Mn³⁺/Mn²⁺ and Mn⁴⁺/Mn³⁺ couples at +0.585 V and +1.343 V (vs SHE), respectively. acs.org Dimanganese complexes also show reversible redox events, with a two-electron couple occurring at 1.5 V vs SCE. nsf.gov The redox behavior of Mn(III) complexes with pendant arms, such as [Mn(CB-TE1A)(OH)]⁺, is intricate, showing waves for both MnIII/MnIV and MnII/MnIII pairs. nih.govresearchgate.net
Iron complexes also display reversible redox processes. The Fe³⁺/Fe²⁺ couple for the complex with 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane, Fe(1)Cl₂, is observed at +0.110 V (vs SHE). acs.org
Cobalt and Nickel complexes have also been studied. The [Co(CB-TE2AM)]³⁺ complex undergoes a quasi-reversible CoIII/CoII reduction with an E₁/₂ of -195 mV (vs Ag/AgCl). nih.gov Nickel complexes with ligands like CB-TE2A show quasi-reversible features for the NiII/NiIII pair. nih.govresearchgate.net A copper complex, Cu–2, showed a quasi-reversible reduction wave with E₁/₂ = -0.68 V (vs. Ag/AgCl). nih.gov
| Complex | Redox Couple | Potential (V) | Reference Electrode | Reference |
|---|---|---|---|---|
| Mn(C14H30N4)Cl2 | Mn3+/Mn2+ | +0.585 | SHE | acs.org |
| Mn(C14H30N4)Cl2 | Mn4+/Mn3+ | +1.343 | SHE | acs.org |
| Fe(C14H30N4)Cl2 | Fe3+/Fe2+ | +0.110 | SHE | acs.org |
| [Co(CB-TE2AM)]3+ | Co3+/Co2+ | -0.195 (E1/2) | Ag/AgCl | nih.gov |
| Dimanganese complex (4) | MnII2/MnIIMnIII | +0.79 | SCE | nsf.gov |
| Dimanganese complex (4) | MnIIMnIII/MnIII2 | +1.51 | SCE | nsf.gov |
| Cu-2 | Cu2+/Cu+ | -0.68 (E1/2) | Ag/AgCl | nih.gov |
Magnetic Susceptibility Measurements for Spin State Determination
Magnetic susceptibility measurements are crucial for determining the spin state of the central metal ion in complexes of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane. These measurements confirm whether the complexes are high-spin or low-spin, which is a direct consequence of the ligand field strength and the electronic configuration of the metal.
For a series of novel Ni²⁺ complexes, including that of 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane, magnetic measurements revealed that they are all high-spin and six-coordinate with typical magnetic moments. tandfonline.com Similarly, high-spin dichloro Mn²⁺ and Fe²⁺ complexes of 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane have been reported, with magnetic measurements confirming their high-spin nature. acs.org
A chromium(III) complex, Chlorohydroxo(4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane)chromium(III) chloride, was found to have a magnetic moment (μeff) of 3.95 Bohr magnetons (B.M.), consistent with a high-spin d³ configuration. nih.gov A dimanganese complex was found to be weakly antiferromagnetically coupled. nsf.gov
| Complex | Metal Ion | Spin State | Magnetic Moment (μeff, B.M.) | Reference |
|---|---|---|---|---|
| [Cr(C14H30N4)Cl(OH)]Cl | Cr(III) | High-spin (d3) | 3.95 | nih.gov |
| Ni(C14H30N4)Cl2 | Ni(II) | High-spin | Typical | tandfonline.com |
| Mn(C14H30N4)Cl2 | Mn(II) | High-spin | Typical | acs.org |
| Fe(C14H30N4)Cl2 | Fe(II) | High-spin | Typical | acs.org |
Potentiometric Titrations for Ligand Protonation Constants and Metal Complexation Constants
Potentiometric titrations are a key method for determining the protonation constants (pKa values) of ligands like 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane and the stability constants of their metal complexes. researchgate.net The high rigidity and basicity of these cross-bridged ligands make this analysis particularly important.
Potentiometric titrations have revealed that 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane and related constrained tetraazamacrocycles act as "proton sponges," indicating a very high affinity for protons. tandfonline.com This high basicity is a significant characteristic of these ligands. Despite these high proton affinities, the formation of Ni²⁺ complexes proceeds successfully in the absence of protons. tandfonline.com The determination of ligand protonation constants is a standard procedure in the characterization of new derivatives of this macrocycle, often performed in conjunction with ¹H-NMR and UV-Vis spectrophotometric titrations to ensure accuracy. unipd.itrsc.org
Computational and Theoretical Investigations of 1,4,8,11 Tetraazabicyclo 6.6.2 Hexadecane
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Elucidation of Active Species and Transition States in Catalytic Cycles (e.g., Epoxidation)
In the realm of oxidation catalysis, particularly olefin epoxidation, DFT calculations have been pivotal in identifying the key reactive intermediates. For instance, in the epoxidation of cyclohexene (B86901) using a manganese complex of a dimethyl-substituted derivative, 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (Me2EBC), DFT studies have scrutinized the interaction of cyclohexene with both a Mn(IV)-hydroperoxo complex and a Mn(V)-oxo species. cdnsciencepub.comcdnsciencepub.com These calculations have provided support for experimental findings that suggest the Mn(IV)-hydroperoxo species is the active complex responsible for the epoxidation of the olefin. cdnsciencepub.comcdnsciencepub.com
Furthermore, DFT has been employed to analyze the electronic structures of different isomers of iron(IV) complexes, such as those with hydroxo or oxo ligands, to understand their differing reactivities in processes like hydrogen-atom abstraction. nih.gov The identification of transition states with a single negative eigenvalue in their Hessian matrix confirms the located structures as true transition states on the potential energy surface. cdnsciencepub.com
Mapping of Energy Landscapes and Identification of Dominant Reaction Pathways
By computing the energy landscapes for various possible reaction pathways, DFT studies can pinpoint the most energetically favorable routes. In the epoxidation of cyclohexene with the (Me2EBC)MnCl2 catalyst and H2O2, the energy profiles of different interaction modes were mapped. cdnsciencepub.comcdnsciencepub.com This mapping revealed that the dominant pathway for olefin epoxidation is the direct transfer of the distal protonated oxygen from the hydroperoxo adduct. cdnsciencepub.com This mechanism is notable as it proceeds without a change in the oxidation state of the tetravalent manganese center, mirroring the mechanism observed in uncatalyzed epoxidations by peracids. cdnsciencepub.com
The calculations also explored an alternative pathway involving the homolytic decomposition of the O-OH bond in the manganese complex to form a Mn(V)-oxo species. cdnsciencepub.com While this pathway could potentially compete with the direct oxygen transfer from the hydroperoxo adduct, the generated Mn(V)-oxo species was found to be a less effective oxidant, leading to lower yields of the desired epoxide product. cdnsciencepub.com
Conformational Analysis and Molecular Dynamics Simulations of the Ligand and its Complexes
The rigid, cross-bridged structure of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane and its derivatives enforces a specific coordination geometry upon the metal center. X-ray crystal structures of manganese(II) and iron(II) complexes of the dimethylated analogue, Me2EBC, show that the ligand compels a distorted octahedral geometry, leaving two cis-oriented sites available for labile ligands. acs.org This cis-folding of the ligand, where all four nitrogen lone pairs coordinate to the metal ion within its molecular cleft, has also been observed in copper(II) complexes. researchgate.netacs.org
Computational studies have further explored the conformational preferences of these complexes. For example, DFT calculations on nickel(III)-oxygen adducts have shown dramatic differences in the ligand-binding mode depending on the orbital in which the unpaired electron resides. nih.gov When the unpaired electron is in a dxz-like molecular orbital, the ligands coordinate in a monodentate fashion, whereas a dz2-like orbital leads to bidentate coordination. nih.gov
Theoretical Predictions of Electronic Structure and Reactivity of Metal Complexes
DFT calculations have been instrumental in understanding the electronic structure and predicting the reactivity of metal complexes of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane and its derivatives. These theoretical investigations provide a rationale for experimentally observed reactivities. nih.govresearchgate.net
For instance, a comparative study of an oxoiron(IV) complex of Me2EBC, [Fe(IV)(O)(Me2EBC)(NCMe)]2+, and the well-studied [Fe(IV)(O)(TMC)(NCMe)]2+ (where TMC is 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane) revealed significant differences in reactivity despite having similar Fe(IV/III) reduction potentials. researchgate.net The Me2EBC complex, which adopts a folded cis-V stereochemistry, was found to be more reactive in both oxygen-atom-transfer (OAT) and hydrogen-atom-transfer (HAT) reactions. researchgate.net DFT analysis attributed this enhanced reactivity to the higher oxyl character of the Fe=O unit in the Me2EBC complex, which leads to a stronger O---H bond in the quintet transition state of HAT reactions. researchgate.net
Theoretical studies have also shed light on the factors influencing the hydrogen atom transfer (HAT) reactivity of high-valent metal-oxo species. nih.gov It has been demonstrated that the thermodynamic driving force of the HAT reaction, which is correlated with the bond dissociation free energy (BDFE) of the newly formed O-H bond, is a key determinant of the reactivity of these metal-based oxidants. nih.gov
Computational Investigation of Nitrogen Lone Pair Orientation Effects
The orientation of the nitrogen lone pairs in the 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane framework plays a crucial role in its coordination chemistry and the properties of its metal complexes. The cross-bridged nature of the ligand forces the four nitrogen donors to adopt a cis-folded conformation when binding to a metal ion. researchgate.netacs.org This pre-organized arrangement contributes to the high kinetic stability of its complexes. acs.org
Computational studies have been used to investigate the effects of this specific lone pair orientation. A doctoral dissertation from the University of New Hampshire describes a computational investigation into the effects of nitrogen lone pair orientation on the methine NMR parameters of related tricyclic orthoamides, highlighting the importance of computational methods in understanding subtle structural and electronic effects within these caged amine structures. core.ac.uk
Data Tables
Table 1: Catalytic Activity of [Fe(Me2EBC)(OTf)2] in Olefin Oxidation
| Entry | Olefin | Conversion of H2O2 (%) | Diol:Epoxide Ratio |
| 1 | Cyclooctene | 62 | 2.4 |
| 2 | cis-2-Heptene | 52 | 3.7 |
| 3 | 1-Octene | 24 | 7 |
| 4 | Styrene (B11656) | 45 | 1.2 |
| 5 | α-Methylstyrene | 38 | 0.9 |
| Data sourced from a study on iron-catalyzed olefin oxidation. acs.org Reactions were conducted with H2O2 as the oxidant. |
Table 2: Redox Potentials of Metal Complexes with Cross-Bridged Tetraazamacrocycles
| Complex | Redox Couple | Potential (V vs. SHE) |
| Fe(Me2EBC)Cl2 | Fe3+/Fe2+ | +0.110 |
| Mn(Me2EBC)Cl2 | Mn3+/Mn2+ | +0.585 |
| Mn(Me2EBC)Cl2 | Mn4+/Mn3+ | +1.343 |
| Data from cyclic voltammetry studies. acs.org |
Catalytic Applications of 1,4,8,11 Tetraazabicyclo 6.6.2 Hexadecane Metal Complexes
Oxidation Catalysis
Complexes of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane with various transition metals, particularly iron and manganese, have been extensively studied as catalysts for a variety of oxidation reactions. google.comrsc.orgresearchgate.net The ligand's structure, which typically enforces a cis-V-folded geometry, creates available coordination sites for the binding of both an oxidant and a substrate, a crucial feature for catalytic activity. rsc.orgresearchgate.net
Epoxidation of Alkenes and Cyclohexenes
Iron and manganese complexes of 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane have proven to be effective catalysts for the epoxidation of various alkenes and cyclohexenes using hydrogen peroxide as the oxidant. deepdyve.comacs.orgacs.orgumn.edu For instance, an iron(III) complex with this ligand catalyzes the epoxidation of aromatic alkenes. deepdyve.comresearchgate.net
Studies comparing an iron(II) complex of 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane, [Fe(Me2EBC)(OTf)2], with a related complex featuring a different ligand topology, highlighted the importance of cis-oriented labile sites for effective olefin oxidation. acs.orgacs.orgumn.edu The [Fe(Me2EBC)(OTf)2] complex, which possesses these cis sites, demonstrated significant catalytic activity, whereas the complex with trans-oriented sites showed limited epoxidation ability. acs.orgacs.orgumn.edu
The catalytic performance in the epoxidation of cis-cyclooctene using the [Fe(Me2EBC)(OTf)2] catalyst is summarized in the table below.
Table 1: Epoxidation of cis-Cyclooctene Catalyzed by [Fe(Me2EBC)(OTf)2]
| Entry | Additive | Epoxide (TON) | Diol (TON) |
| 1 | None | 13 | 1 |
| 2 | Acetic Acid | 20 | 1 |
| TON (Turnover Number) = µmol product/µmol catalyst. Reaction conditions: 0.7 mM catalyst, 1000 equiv cis-cyclooctene, 10 equiv H2O2 added over 30 min in CH3CN. Data sourced from acs.org |
Mechanistic Insights into Oxygen Atom Transfer from Active Metal-Hydroperoxo Species
Further computational analysis of a manganese(IV)-hydroperoxo complex, [(Me2EBC)MnIV–OOH]3+, in sulfoxidation reactions revealed that it reacts with the substrate via an electron transfer mechanism with a very low kinetic barrier. acs.orgnih.gov This high reactivity is in stark contrast to the corresponding Mn(IV)-oxo and Mn(IV)-hydroxo species, which were found to be unreactive under similar conditions due to much larger reaction barriers and differing electronic structures. acs.orgnih.govkisti.re.kr
Influence of Metal Oxidation State and Ligand Environment on Catalytic Efficiency
The catalytic efficiency of these complexes is profoundly influenced by both the oxidation state of the metal center and the specific ligand environment. The ligand's structure plays a critical role in stabilizing the metal ion in catalytically relevant oxidation states. For example, the ethylene (B1197577) cross-bridge in 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane prevents the dimerization of iron(III) complexes, which would otherwise deactivate the catalyst. iucr.org
The topology of the ligand is also a determining factor. The presence of two cis-labile coordination sites on the iron center, enforced by the folded geometry of the 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane ligand, is essential for high catalytic activity in olefin oxidation. acs.orgumn.edu Complexes with ligands that orient these sites in a trans fashion exhibit significantly lower reactivity. acs.orgumn.edu Mechanistic studies suggest that the catalytic cycle for olefin oxidation with the [Fe(Me2EBC)(OTf)2] complex involves a Fe(III)/Fe(V) redox couple. acs.orgumn.edu
Carbon Dioxide (CO2) Fixation into Cyclic Carbonates
Beyond oxidation catalysis, metal complexes of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane have shown promise in the chemical fixation of carbon dioxide. Specifically, a stable iron(III) complex of 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane has been demonstrated to catalyze the conversion of aromatic alkenes and CO2 into cyclic carbonates. deepdyve.comresearchgate.net This reaction is of significant interest as it represents a method for valorizing CO2 into useful chemical products. researchgate.net The most effective results were observed in the conversion of styrene (B11656) to styrene carbonate. deepdyve.comresearchgate.netresearchgate.net This catalytic system can facilitate a one-pot reaction where the epoxidation of the alkene is followed by the cycloaddition of CO2 to the resulting epoxide. researchgate.net
Design Principles for the Development of Novel Catalytic Systems
The research on 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane-based catalysts provides key design principles for developing new and improved catalytic systems. A fundamental principle is the necessity of creating a ligand framework that provides both high kinetic stability and available coordination sites for substrate and oxidant binding. researchgate.netiucr.org The cross-bridged cyclam structure achieves this by creating a rigid, pre-organized cavity for the metal ion. cymitquimica.com
Furthermore, the strategic placement of substituents on the ligand backbone can be used to fine-tune the electronic and steric properties of the catalyst. For example, methyl groups on the non-bridgehead nitrogen atoms have been shown to prevent the formation of inactive dimeric species. iucr.org The ability to introduce pendant arms onto the ligand framework offers another avenue for modifying the catalyst's properties, such as its solubility and the secondary coordination sphere around the metal center. researchgate.net These design considerations are crucial for advancing the development of robust and efficient catalysts for a wide range of chemical transformations. mdpi.com
Supramolecular and Host Guest Chemistry of 1,4,8,11 Tetraazabicyclo 6.6.2 Hexadecane
Proton Sponge Behavior and Intramolecular Proton Encapsulation
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, often referred to as cross-bridged cyclam (CB-cyclam), exhibits pronounced "proton sponge" characteristics. This behavior stems from its high basicity and the unique topology of its molecular cavity. The ethylene (B1197577) bridge across the cyclam ring forces the four nitrogen atoms into a specific conformation, creating a cavity that is ideal for encapsulating a single proton.
The cross-bridged ligands are notably basic, readily binding a proton within the ligand's cavity. academie-sciences.fr This proton is stabilized through the formation of hydrogen bonds with the surrounding macrocyclic amine groups. academie-sciences.fr The encapsulation of the proton is so effective that it significantly influences the ligand's chemical properties. For instance, the protonated form presents a lipophilic exterior, which can hinder tight ion-pair formation with certain anions. core.ac.uk
This strong proton affinity means that protons can effectively compete with metal ions for occupation of the cavity. academie-sciences.fr Consequently, metal complexation reactions often require strongly basic conditions to deprotonate the ligand and prevent complications. psu.edunih.gov The use of bases like potassium hydroxide (B78521) (KOH) or diisopropylethylamine (DIPEA) is common to create the necessary aprotic environment for successful metal insertion. psu.edunih.gov The proton sponge character of cross-bridged cyclam derivatives is a critical factor in their synthesis and reactivity, as the presence of a proton in the macrobicyclic cavity can hinder certain reactions, such as the alkylation of the secondary amine nitrogen atoms. nih.gov
Anion Recognition and Binding Studies
The ability of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane and its derivatives to encapsulate a proton forms the basis for their function in anion recognition. The entrapped proton imparts a positive charge to the host's cavity, creating an electrostatic environment favorable for binding anionic guest species.
While the parent compound's anion binding has been explored, much research has focused on derivatives designed to enhance these properties. For example, multi-macrocycle chelators have been developed where three cross-bridged cyclen units are arranged on a central phenyl ring. psu.edu The protonated form of this elaborate structure has been successfully used to bind a variety of inorganic anions, including ATP, demonstrating the potential for sophisticated anion recognition systems. psu.edu
The principles of anion binding are rooted in the complementary electrostatic interactions between the positively charged host cavity and the negative charge of the anion. The rigid, pre-organized structure of the cross-bridged macrocycle is crucial for this recognition, as it minimizes the entropic penalty associated with binding. Studies with related polyammonium receptors have shown that these macrocyclic structures can form stable 1:1 adducts with various anions like ATP and hexacyanoferrate. rsc.org The design of such systems often involves creating a balance between the host's structural rigidity and the flexibility needed to accommodate different anions, a key theme in the field of supramolecular chemistry. beilstein-journals.org
Formation of Molecular Aggregates and Three-Dimensional Framework Structures
The rigid, well-defined structure of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane and its metal complexes makes them excellent building blocks for the construction of larger, ordered structures. Through non-covalent interactions such as hydrogen bonding, these individual molecular units can self-assemble into molecular aggregates and extended three-dimensional frameworks.
An example of this is seen in lanthanide complexes where hydrogen bonding links water molecules and the coordination polymer framework, creating cavities that can accommodate guest water molecules. scispace.com In some cases, larger alkali metal ions can lead to aggregation by bridging between planar macrocyclic units, forming extended sandwich-type complexes. psu.edu This demonstrates how the choice of metal ion can influence the aggregation behavior and the resulting supramolecular architecture.
The formation of these structures is governed by the specific functional groups on the macrocycle and the coordination geometry of the metal ion. For instance, iron(III) complexes of the parent ligand have a propensity to form μ-oxido dinuclear species, whereas derivatives with methyl or benzyl (B1604629) substitutions on the non-bridgehead nitrogen atoms prevent this dimerization, resulting in mononuclear complexes. iucr.org This ability to control aggregation through subtle chemical modification is a powerful tool in designing materials with specific structural and functional properties.
Principles of Stimuli-Responsive Cage and Host System Design
A significant area of research focuses on utilizing 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane and its derivatives to create "smart" molecular cages and host systems that can release guest molecules in response to specific stimuli. rsc.orgrsc.org This responsiveness is critical for applications like targeted drug delivery, where a therapeutic agent needs to be released only at the site of disease. thno.orgnih.gov
One of the most effective strategies involves using a coordinated metal ion as a redox switch. rsc.org Transition metal complexes are particularly suitable for this purpose because they can exhibit large differences in lability between different oxidation states. rsc.orgrsc.org A prodrug can be designed where a therapeutic molecule is bound to a metal complex in an inert oxidation state (e.g., Co(III)). rsc.org Under specific physiological conditions, such as the hypoxic (low oxygen) environment of a tumor, the metal center can be reduced (e.g., to Co(II)). rsc.orgrsc.org This change in oxidation state renders the complex labile, triggering the release of the drug molecule.
The design of these stimuli-responsive systems relies on several key principles:
Stable Host-Guest Complex: The initial complex must be stable enough to transport the guest molecule to the target without premature release. The rigid cross-bridged cyclam platform provides this necessary stability. academie-sciences.frnih.gov
Trigger-Specific Lability: The complex must become labile only in the presence of a specific stimulus (e.g., redox change, pH shift, light). rsc.orgthno.org
Biocompatibility: The host, guest, and their breakdown products should be non-toxic.
The table below provides electrochemical data for cobalt complexes with a derivative of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane, illustrating the redox behavior that underpins their use in stimuli-responsive systems.
Table 1: Electrochemical Data for Cobalt Complexes
| Complex | E1/2 (V vs Ag/AgCl) | pH |
|---|---|---|
| [Co(CB-TE2A)]+ | -0.366 | 7.01 |
| [Co(CB-TE2A)]+ | -0.334 | 2.18 |
Data sourced from cyclic voltammetry studies in 0.15 M NaCl. acs.org CB-TE2A is a derivative of the parent compound.
These principles guide the molecular engineering of host-guest systems, where the inherent properties of the 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane scaffold are leveraged to create sophisticated, functional materials for advanced applications. thno.org
Future Directions and Research Opportunities
Development of Advanced Synthetic Methodologies for Enhanced Ligand Diversity
The synthesis of cross-bridged macrocycles has historically been a lengthy process. academie-sciences.fr However, recent advancements have led to more efficient and conceptually novel approaches for producing 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane and its derivatives. capes.gov.brresearchgate.net A key focus for future research is the continued development of rapid and versatile synthetic routes that allow for greater functional diversity.
Current methods often start from 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam) and involve multi-step procedures. mcpherson.edu A modified synthesis involves the alkylation of cyclam, which can produce intermediates that are then used to form the cross-bridged structure. psu.educore.ac.uk Researchers have developed strategies to introduce various pendant arms onto the macrocyclic framework, including N,N'-dialkyl variants and N,N'-di-pendant-arm derivatives. capes.gov.brresearchgate.net For example, the parent macrocycle can be produced by removing benzyl (B1604629) pendant arms, allowing for subsequent substitution reactions at the secondary amines to attach different functional groups, such as acetate (B1210297) arms. academie-sciences.fr A notable synthesis of a diacetate derivative, H₂CB-TE2A, involved the hydrolysis of its acetamide (B32628) analogue, CB-TE2AM, which was prepared by alkylating the parent cross-bridged cyclam. researchgate.net
Future work will likely concentrate on:
Developing C-functionalization techniques to introduce substituents directly onto the carbon backbone of the macrocycle, offering a new level of structural variation. core.ac.uk
Creating orthogonal protection strategies that allow for the selective modification of different sites on the ligand, enabling the synthesis of complex, multifunctional molecules for targeted applications like peptide conjugation. acs.org
These advancements will be crucial for generating a wider library of ligands, each with fine-tuned steric and electronic properties for specific applications in catalysis, medicine, and materials science.
Exploration of Novel Metal Complexes with Unique Coordination Properties and Applications
The defining feature of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane as a ligand is its ability to enforce a specific, highly stable coordination geometry upon a complexed metal ion. The ethylene (B1197577) cross-bridge causes the macrocycle to adopt a cis-folded conformation, coordinating a metal cation within its molecular cleft using all four nitrogen atoms. capes.gov.brresearchgate.net This arrangement creates a distorted octahedral geometry, leaving two cis-oriented coordination sites open and available for interaction with substrates or other ligands. mcpherson.eduacs.orgopen.ac.uk This contrasts with related tetraazamacrocycles like 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (B1213055) (TMC), which typically results in trans-oriented sites. acs.orgacs.org
A wide array of metal complexes have been synthesized and structurally characterized, including those with manganese, iron, cobalt, nickel, copper, and chromium. mcpherson.eduacs.orgresearchgate.netpsu.eduresearchgate.net X-ray crystallography has been instrumental in confirming the coordination geometries, which can range from distorted octahedral to square pyramidal and trigonal bipyramidal, depending on the metal ion and any additional ligands. researchgate.netpsu.edu For instance, the smaller Fe³⁺ ion is more fully engulfed by the ligand cavity compared to the Fe²⁺ ion. iucr.org
Future research in this area will focus on:
Complexation with less common metal ions , exploring new regions of the periodic table to unlock novel electronic, magnetic, and reactive properties.
Synthesis of heterometallic complexes , where the cross-bridged ligand could serve as a building block for creating multi-metal systems with cooperative functionalities.
Investigating complexes with functional pendant arms that can act as internal catalysts, recognition sites, or redox-active centers, creating bifunctional molecules with integrated capabilities. acs.org
The exceptional kinetic stability of these complexes, particularly with Cu(II), makes them superior candidates for in vivo applications, such as medical imaging, where preventing the release of the metal ion is critical. acs.orgresearchgate.netsnmjournals.org
Table 1: Selected Metal Complexes of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane Derivatives and Their Coordination Properties
| Metal Ion | Ligand Derivative | Coordination Geometry | Key Structural Finding | Reference |
|---|---|---|---|---|
| Fe(II) | 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane | Distorted Octahedral | Ligand enforces cis-labile sites occupied by chloride ions. | acs.orgopen.ac.ukmissouristate.edu |
| Mn(II) | 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane | Distorted Octahedral | High-spin Mn(II) with two cis-labile chloride ligands. | acs.orgopen.ac.ukmissouristate.edu |
| Co(II) | 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane | Distorted Octahedral | Ligand enforces a distorted octahedral geometry with two cis-chloro ligands. | psu.edu |
| Ni(II) | 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane | Distorted Octahedral | High-spin Ni(II) with two cis sites occupied by other ligands. | researchgate.net |
| Cu(II) | Parent ligand and N,N'-dialkyl variants | Square Pyramidal / Trigonal Bipyramidal | Ligand is cis-folded, coordinating the metal within its cleft. | capes.gov.brresearchgate.net |
| Cr(III) | 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane | Distorted Octahedral | Complex contains chloro and hydroxo ligands. | psu.eduresearchgate.net |
| Mn(III) | Derivative with acetamide pendant arm | Distorted Octahedral | Metal is coordinated to the four N atoms, the acetamide oxygen, and a hydroxide (B78521) anion. | acs.org |
Expansion of Catalytic Applications to New Chemical Transformations
The unique structural feature of having two robustly held cis-labile sites makes metal complexes of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane promising catalysts, particularly for oxidation reactions. acs.org Research has demonstrated their efficacy in a range of transformations. For example, an iron(III) complex with the 4,11-dimethyl derivative is an efficient catalyst for oxidizing both water and alcohols, achieving a turnover number (TON) of 1030 in water oxidation with sodium periodate (B1199274) as the oxidant. rsc.org
Similarly, an iron(II) complex of the same ligand actively catalyzes the epoxidation and cis-dihydroxylation of olefins using hydrogen peroxide (H₂O₂). acs.orgacs.org The cis-topology is considered fundamental for this reactivity. acs.orgacs.org Manganese complexes have also been shown to be effective catalysts. A Mn(IV) species, formed by reacting the Mn(II) complex with H₂O₂, exhibits moderate activity in oxygen transfer reactions (epoxidation) and significantly higher activity in hydrogen abstraction reactions. acs.orgopen.ac.ukmissouristate.edu
Future research opportunities in catalysis include:
Exploring asymmetric catalysis by using chiral derivatives of the ligand to induce enantioselectivity in chemical transformations.
Developing catalysts for C-H activation and functionalization , a major goal in synthetic chemistry, by leveraging the high-valent metal species that can be stabilized by these robust ligands.
Investigating photo- and electrocatalysis , where the ligand-metal complex could be used to mediate electron transfer processes for applications like carbon dioxide reduction or hydrogen production.
The exceptional stability of these complexes under harsh oxidative conditions makes them durable candidates for industrial processes. psu.edu
Table 2: Catalytic Applications of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane Complexes
| Chemical Transformation | Catalyst | Oxidant | Key Finding | Reference |
|---|---|---|---|---|
| Water and Alcohol Oxidation | Iron(III) complex of 4,11-dimethyl derivative | Sodium Periodate | Achieved a maximum TON of 1030 for water oxidation and >95% conversion for alcohol oxidation. | rsc.org |
| Olefin Epoxidation & cis-Dihydroxylation | Iron(II) complex of 4,11-dimethyl derivative | Hydrogen Peroxide | Demonstrates the fundamental importance of cis-labile sites for this reactivity. | acs.orgacs.org |
| Epoxidation & Hydrogen Abstraction | Manganese(IV) complex of 4,11-dimethyl derivative | Hydrogen Peroxide | Selective catalyst with higher activity in hydrogen abstraction than oxygen transfer. | acs.orgopen.ac.ukmissouristate.edu |
Deeper Computational Insights into Mechanism, Structure, and Rational Ligand Design
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of these complex systems. DFT mechanistic studies are being employed to rationalize poorly understood oxidative phenomena, such as the epoxidation of cyclohexene (B86901) by iron complexes of this ligand. researchgate.net These studies can help elucidate reaction pathways, identify key intermediates (like a proposed FeV species acs.org), and explain the selectivity observed in catalytic reactions. researchgate.net
Structural comparisons, aided by computation, provide insights for rational design. For example, analyzing the differences in the ligand's conformation when binding Fe³⁺ versus Fe²⁺ reveals how the macrocyclic cavity adapts to the metal's ionic radius, which has steric consequences that can prevent or allow dimerization. iucr.org This knowledge is crucial for designing new ligands with specific properties, such as preventing the formation of inactive catalyst dimers.
The path forward for computational research includes:
Developing accurate predictive models for the redox potentials and catalytic activity of new, hypothetical ligand-metal complexes before they are synthesized.
Simulating the interaction of complexes with biological molecules to better design targeted radiopharmaceuticals and understand their in vivo behavior.
Combining computational screening with high-throughput synthesis to accelerate the discovery of new catalysts and functional materials.
These in silico approaches will guide experimental efforts, saving time and resources while providing a deeper, atom-level understanding of the structure-function relationships that govern the chemistry of these systems.
Integration of Ligand Design with Emerging Concepts in Supramolecular Chemistry
The inherent structural features of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane—its preorganized cavity, rigidity, and potential for functionalization—make it an ideal building block for supramolecular chemistry. cymitquimica.com Supramolecular chemistry focuses on the noncovalent interactions that govern molecular recognition and self-assembly. In the solid state, complexes of this ligand exhibit intermolecular interactions, such as hydrogen bonds, that organize the molecules into larger architectures like tapes and 3D arrays. iucr.org
A highly significant application that merges ligand design with supramolecular concepts is the development of bifunctional chelators for nuclear medicine. acs.org Derivatives like 4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (CB-TE2A) are conjugated to biological targeting molecules, such as peptides or antibodies. acs.orgresearchgate.net For example, CB-TE2A has been attached to RGD peptides to target integrins expressed on tumor cells and to α-MSH analogues to target melanoma. snmjournals.orgnih.gov The resulting conjugate is a supramolecular assembly where the ligand securely holds a radioactive metal ion (e.g., ⁶⁴Cu) while the peptide directs the entire construct to a specific biological target for PET imaging or radiotherapy. researchgate.netsnmjournals.orgnih.gov
Future opportunities at the intersection of ligand design and supramolecular chemistry include:
Developing self-assembled cages or frameworks using the ligand complexes as nodes for creating porous materials with potential applications in gas storage or separation.
Designing chemosensors where the binding of a specific guest molecule into the ligand's cavity or at its periphery triggers a detectable signal, such as a change in fluorescence.
Creating redox-switchable molecular machines , where changes in the metal's oxidation state, controlled externally, induce conformational changes in the ligand and any attached components.
The integration of the robust coordination chemistry of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane with the principles of molecular recognition and self-assembly promises to yield a new generation of smart materials and highly specific therapeutic and diagnostic agents.
Q & A
Q. What are the key synthetic steps for preparing CB-TE2A from CB-Cyclam?
CB-TE2A is synthesized via alkylation of this compound (1,4,8,11-tetraazabicyclo[6.6.2]hexadecane) with tert-butyl bromoacetate under basic conditions (K₂CO₃ in acetonitrile). After 24 hours, the mixture is acidified with acetic acid, concentrated, and purified via preparative HPLC. The tert-butyl protecting groups are removed using trifluoroacetic acid (TFA) to yield the final product .
Q. How does CB-TE2A compare to other copper chelators like TETA or DOTA in terms of stability?
CB-TE2A forms significantly more stable complexes with copper ions than TETA or DOTA. In vivo biodistribution studies show that 64Cu-CB-TE2A conjugates exhibit lower retention in non-target organs (e.g., liver and kidneys) after 24 hours compared to 64Cu-TETA. This is attributed to slower demetallation rates due to its rigid, cross-bridged structure .
| Chelator | Liver Retention (24h) | Kidney Retention (24h) |
|---|---|---|
| 64Cu-CB-TE2A | 0.5% ID/g | 1.2% ID/g |
| 64Cu-TETA | 2.8% ID/g | 4.5% ID/g |
Q. What purification methods are critical for ensuring high-purity CB-TE2A?
Post-synthesis purification involves preparative HPLC with a water/acetonitrile gradient, followed by lyophilization to remove solvents. Deprotection of tert-butyl groups requires rigorous TFA treatment (6 hours at room temperature) to ensure complete removal .
Advanced Research Questions
Q. How does the coordination geometry of CB-TE2A influence its chelation efficiency with copper ions?
X-ray diffraction studies reveal that CB-TE2A adopts a cis-folded conformation, coordinating Cu²⁺ via all four nitrogen atoms. This geometry creates a distorted octahedral or trigonal bipyramidal environment, enhancing thermodynamic and kinetic stability. The cross-bridged structure restricts ligand flexibility, reducing metal dissociation rates .
Q. What experimental strategies optimize 64Cu radiolabeling with CB-TE2A under mild conditions?
Efficient radiolabeling requires elevated temperatures (70–90°C) and mildly acidic pH (4.5–5.5). Pre-treatment with ascorbic acid minimizes radiocopper oxidation. Conjugation to targeting peptides (e.g., somatostatin analogs) is achieved via carbodiimide-mediated coupling, followed by purification using size-exclusion chromatography .
Q. How can researchers resolve contradictions in stability data between in vitro and in vivo models?
In vitro stability assays (e.g., transchelation with EDTA) may not fully replicate in vivo conditions. To address discrepancies, use animal biodistribution studies with dual-isotope labeling (e.g., 64Cu-CB-TE2A and 3H-peptide) to track both the chelator and targeting moiety independently. This clarifies whether instability arises from demetallation or peptide degradation .
Q. What methodologies validate the targeting efficacy of CB-TE2A-conjugated radiopharmaceuticals in cancer models?
Validate using:
- Receptor-binding assays : Competitive displacement with cold ligands (e.g., Y3-TATE for somatostatin receptors).
- Micro-PET/CT imaging : Quantify tumor uptake and contrast ratios in xenograft models.
- Ex vivo autoradiography : Correlate radioactivity with immunohistochemical markers (e.g., GRPR or SSTr2 expression) .
Methodological Considerations
Q. How to design experiments analyzing the impact of pendant-arm modifications on CB-TE2A’s chelation properties?
Synthesize derivatives with varied pendant arms (e.g., carboxylate, amide) and compare:
- Stability constants : Potentiometric titrations to determine log K values.
- Kinetic inertness : Challenge assays with competing ligands (e.g., superoxide dismutase mimics).
- In vivo clearance : PET imaging in murine models to assess organ retention .
Q. What analytical techniques characterize structural and electronic properties of Cu-CB-TE2A complexes?
- X-ray crystallography : Resolve coordination geometry.
- EPR spectroscopy : Probe electronic environment and oxidation state.
- DFT calculations : Model ligand-field effects and stability trends .
Data Interpretation Guidelines
Q. How to address variability in tumor uptake data for CB-TE2A-based radiopharmaceuticals?
Control for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
